molecular formula C16H18N2O6S B1394348 Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate CAS No. 651729-59-8

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate

Cat. No.: B1394348
CAS No.: 651729-59-8
M. Wt: 366.4 g/mol
InChI Key: IDMRSIDLCAZURG-UHFFFAOYSA-N
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Description

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate is an organic compound with the molecular formula C16H18N2O6S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a sulphonyl group, an amino group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate typically involves the reaction of 2-amino-4-methoxyaniline with a sulfonyl chloride derivative, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 2-amino-4-methoxyaniline with sulfonyl chloride in the presence of a base.

    Step 2: Esterification of the resulting sulfonamide with methyl chloroacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulphonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[4-[(2-amino-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-12-5-8-15(14(17)9-12)18-25(20,21)13-6-3-11(4-7-13)24-10-16(19)23-2/h3-9,18H,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMRSIDLCAZURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate
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Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate
Reactant of Route 5
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Reactant of Route 6
Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate

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